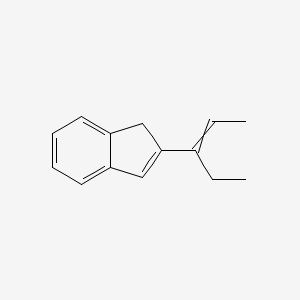
2-(Pent-2-en-3-yl)-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pent-2-en-3-yl)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This specific compound features a pent-2-en-3-yl substituent at the second position of the indene ring. Indenes and their derivatives are known for their applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-2-en-3-yl)-1H-indene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the indene ring system. For instance, the reaction between 1,3-butadiene and a suitable dienophile, such as a substituted benzene, can yield the desired indene derivative. The reaction conditions typically involve elevated temperatures and the use of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. Additionally, purification techniques like distillation and recrystallization are employed to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pent-2-en-3-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its saturated analogs using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring of the indene moiety. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br₂) for bromination, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated indene derivatives.
Aplicaciones Científicas De Investigación
2-(Pent-2-en-3-yl)-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(Pent-2-en-3-yl)-1H-indene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
Indene: The parent compound without the pent-2-en-3-yl substituent.
1-Methylindene: An indene derivative with a methyl group at the first position.
2-Phenylindene: An indene derivative with a phenyl group at the second position.
Uniqueness
2-(Pent-2-en-3-yl)-1H-indene is unique due to the presence of the pent-2-en-3-yl substituent, which imparts distinct chemical and physical properties. This substituent can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
819871-44-8 |
|---|---|
Fórmula molecular |
C14H16 |
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
2-pent-2-en-3-yl-1H-indene |
InChI |
InChI=1S/C14H16/c1-3-11(4-2)14-9-12-7-5-6-8-13(12)10-14/h3,5-9H,4,10H2,1-2H3 |
Clave InChI |
WGTHSCVPKROVFW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CC)C1=CC2=CC=CC=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis[(dihexylphosphoryl)methyl]piperazine](/img/structure/B12530124.png)
![Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate](/img/structure/B12530136.png)
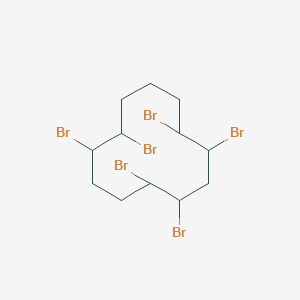

![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
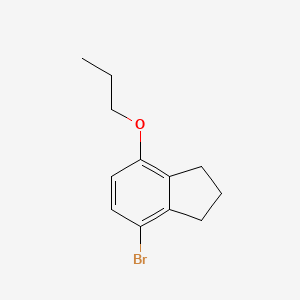
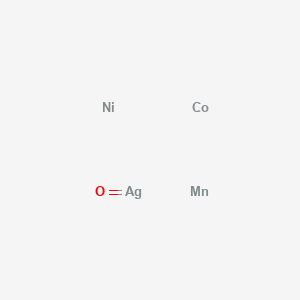
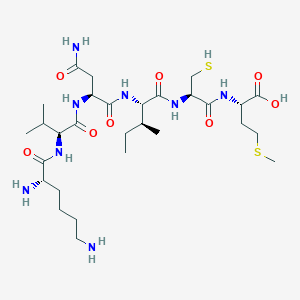
![3-Pyridinol, 2-[(1-ethylpropyl)amino]-](/img/structure/B12530185.png)
![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)
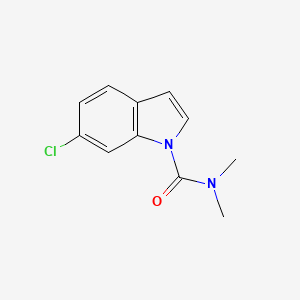

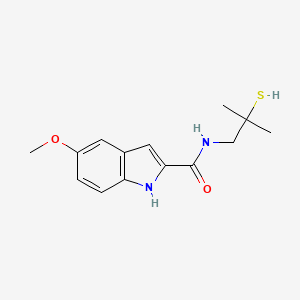
![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)
